REACTION_CXSMILES
|
C([O:3][C:4](=[O:17])[CH:5]([C:8]1[C:13]([F:14])=[CH:12][CH:11]=[C:10]([OH:15])[C:9]=1[F:16])[O:6][CH3:7])C.O[Li].O>C1COCC1.CO.O>[F:16][C:9]1[C:10]([OH:15])=[CH:11][CH:12]=[C:13]([F:14])[C:8]=1[CH:5]([O:6][CH3:7])[C:4]([OH:17])=[O:3] |f:1.2|
|
Name
|
(RS)-(2,6-difluoro-3-hydroxy-phenyl)-methoxy-acetic acid ethyl ester
|
Quantity
|
11.6 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(OC)C1=C(C(=CC=C1F)O)F)=O
|
Name
|
LiOH.H2O
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O[Li].O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The organic solvents were evaporated
|
Type
|
ADDITION
|
Details
|
H2O was added (50 ml)
|
Type
|
EXTRACTION
|
Details
|
The product was extracted with AcOEt (3×50 ml)
|
Type
|
WASH
|
Details
|
The organic layers were washed with brine (100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvent
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=CC=C1O)F)C(C(=O)O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.6 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 93.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |